methyl 5-[1-cyclopropylethyl(methyl)sulfamoyl]-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 5-[1-cyclopropylethyl(methyl)sulfamoyl]-1H-pyrazole-3-carboxylate is a chemical compound with a complex structure that includes a pyrazole ring, a carboxylate group, and a sulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-[1-cyclopropylethyl(methyl)sulfamoyl]-1H-pyrazole-3-carboxylate typically involves multiple steps, starting with the formation of the pyrazole ring. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions. The introduction of the sulfamoyl group can be achieved through sulfonation reactions using reagents such as chlorosulfonic acid or sulfur trioxide. The final step involves esterification to introduce the carboxylate group, often using methanol in the presence of a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[1-cyclopropylethyl(methyl)sulfamoyl]-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfamoyl group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions, including heating or the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Substituted pyrazoles with various functional groups.
Scientific Research Applications
Methyl 5-[1-cyclopropylethyl(methyl)sulfamoyl]-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which methyl 5-[1-cyclopropylethyl(methyl)sulfamoyl]-1H-pyrazole-3-carboxylate exerts its effects depends on its interaction with molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The sulfamoyl group can form strong interactions with amino acid residues in the enzyme, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate
- Methyl 3-chloro-5-aminosulfonyl-1-methylpyrazole-4-carboxylate
Uniqueness
Methyl 5-[1-cyclopropylethyl(methyl)sulfamoyl]-1H-pyrazole-3-carboxylate is unique due to the presence of the cyclopropylethyl group, which can impart distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, potentially leading to different biological activities compared to similar compounds.
Properties
IUPAC Name |
methyl 5-[1-cyclopropylethyl(methyl)sulfamoyl]-1H-pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4S/c1-7(8-4-5-8)14(2)19(16,17)10-6-9(12-13-10)11(15)18-3/h6-8H,4-5H2,1-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVXMPQZIPFWUTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N(C)S(=O)(=O)C2=CC(=NN2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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